(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a benzothiazole scaffold fused with a 1,4-dioxine-carboxamide moiety. The Z-configuration at the imine bond and the presence of a methoxy group at position 4 and a propargyl group at position 3 on the benzothiazole ring distinguish it from related derivatives.
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-3-11-22-18-15(24-2)9-6-10-17(18)27-20(22)21-19(23)16-12-25-13-7-4-5-8-14(13)26-16/h1,4-10,16H,11-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXVVUUWUANWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its hybrid benzothiazole-1,4-dioxine framework. Key comparisons with analogs include:
Key Distinctions
Substituent Diversity: The target compound’s propargyl group introduces alkyne reactivity, absent in chlorophenyl (4g, 4h) or sulfonyl (7–9) derivatives. This may enhance click chemistry applications .
Hybrid Scaffold :
- Unlike benzothiazole-3-carboxamides () or standalone 1,4-dioxines (), the fusion of both rings in the target compound could enhance π-π stacking or receptor binding .
Synthetic Complexity: Derivatives in and are synthesized via straightforward condensation (ethanol reflux), whereas the target compound likely requires multi-step protocols due to its fused heterocycles .
Tautomerism and Stability :
- Triazoles () exhibit thione-thiol tautomerism, but the target’s benzothiazol-2(3H)-ylidene group may favor a stable imine configuration .
Research Implications
- Drug Design : The propargyl group offers a handle for further functionalization (e.g., via Huisgen cycloaddition), unlike halogenated analogs in .
- Material Science : The rigid 1,4-dioxine core may improve thermal stability compared to flexible acryloyl derivatives () .
- Spectroscopic Signatures : The absence of C=S bands (cf. ) and distinct C≡C stretches can aid in structural verification .
Q & A
Q. What are the key steps and optimized conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Condensation : Coupling benzo[d]thiazole and benzo[b][1,4]dioxine precursors using DMF or DMSO as solvents at 60–80°C .
- Functionalization : Introducing the prop-2-yn-1-yl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity . Optimization includes controlling reaction time (12–24 hrs) and temperature, with progress monitored via TLC .
Q. Which spectroscopic techniques are critical for structural validation?
Essential methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of amide (C=O stretch at ~1650 cm) and alkyne (C≡C stretch at ~2100 cm) groups .
Q. How do functional groups influence the compound’s chemical reactivity?
Key groups and their roles:
- Prop-2-yn-1-yl : Enhances electrophilicity, enabling click chemistry modifications .
- Methoxy groups : Improve solubility and influence π-π stacking in target binding .
- Carboxamide : Participates in hydrogen bonding with biological targets . Reactivity can be modulated by altering substituents (e.g., replacing methoxy with ethoxy) .
Q. What are common impurities, and how are they removed?
- Byproducts : Unreacted starting materials or cross-coupled derivatives.
- Removal : Gradient elution in HPLC (C18 column, acetonitrile/water) or preparative TLC .
- Stability : Degradation under acidic conditions; storage at -20°C in inert atmospheres recommended .
Q. How is stability assessed under varying experimental conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C .
- pH Sensitivity : Incubation in buffers (pH 2–10) followed by HPLC analysis to detect hydrolysis .
- Light Exposure : UV-Vis spectroscopy to monitor photodegradation .
Advanced Research Questions
Q. What strategies enhance structure-activity relationship (SAR) analysis?
- Functional Group Variation : Synthesize analogs with modified methoxy, propynyl, or dioxine groups .
- Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Computational Docking : Predict binding affinity to targets like DNA topoisomerase II using AutoDock Vina .
Q. How to resolve contradictions in reported biological activities?
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2), concentrations (1–10 µM), and exposure times (24–72 hrs) .
- Meta-Analysis : Compare data across studies, focusing on structural analogs (e.g., 4-chloro or diethylamino derivatives) to identify activity trends .
Q. What approaches elucidate the compound’s mechanism of action?
- Enzyme Inhibition Assays : Measure IC against kinases or proteases using fluorogenic substrates .
- Cellular Imaging : Fluorescent tagging (e.g., BODIPY) to track subcellular localization .
- Transcriptomics : RNA-seq to identify dysregulated pathways post-treatment .
Q. How can computational modeling predict target interactions?
- Molecular Dynamics (MD) Simulations : Simulate binding to tubulin or DNA over 100 ns trajectories using GROMACS .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond donors) with Schrödinger Suite .
Q. How does this compound compare to structural analogs in efficacy?
- Activity Comparison :
| Analog Substituent | IC (µM) | Target |
|---|---|---|
| Prop-2-yn-1-yl (this compound) | 2.1 ± 0.3 | Topoisomerase II |
| 4-Chlorophenyl | 5.8 ± 0.6 | EGFR Kinase |
| Diethylamino | 3.4 ± 0.4 | PARP-1 |
- Key Insight : The propynyl group enhances topoisomerase inhibition, while diethylamino improves PARP-1 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
